B1574667 ODM-204

ODM-204

カタログ番号 B1574667
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ODM-204 is an orally available inhibitor of both the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1 or CYP17) and androgen receptor (AR), with potential anti-androgen and antineoplastic activities. Upon oral administration, CYP17/AR inhibitor ODM 204 selectively inhibits the enzymatic activity of CYP17A1 in both the testes and adrenal glands, thereby inhibiting androgen production. This may both decrease androgen-dependent growth signaling and inhibit the proliferation of androgen-dependent tumor cells. In addition, ODM 204 binds to ARs in target tissues and inhibits androgen-induced receptor activation and AR nuclear translocation, which prevents the binding to and transcription of AR-responsive genes. This leads to an inhibition of growth in AR-expressing prostate cancer cells. The cytochrome P450 enzyme CYP17A1, which is localized to the endoplasmic reticulum, exhibits both 17alpha-hydroxylase and 17,20-lyase activities. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

科学的研究の応用

1. Treatment of Castration-Resistant Prostate Cancer

ODM-204 has shown significant potential in the treatment of castration-resistant prostate cancer (CRPC). This novel nonsteroidal compound demonstrates a dual-action mechanism by inhibiting CYP17A1, an enzyme critical for the formation of dihydrotestosterone and testosterone, and blocking the androgen receptor (AR) with high affinity and specificity. In vitro studies have shown that ODM-204 can inhibit the proliferation of androgen-dependent VCaP and LNCaP cells, and it has significantly reduced tumor growth in a murine VCaP xenograft model in vivo. Furthermore, ODM-204 has demonstrated dose-dependent inhibition of adrenal and testicular steroid production in animal models, indicating its potential effectiveness in treating CRPC (Oksala et al., 2018).

2. Preclinical Studies and Binding Affinity

ODM-204 has been extensively studied in preclinical settings, where its binding affinity to the androgen receptor was determined using rat prostate cytosolic lysates. The compound's potency and functional activity towards the human AR were demonstrated in cells transfected with AR and androgen-responsive reporter gene constructs. ODM-204 has also been evaluated for its effects on AR nuclear translocation and the transactivation of human AR mutants. In vivo studies have further underscored its effectiveness, where oral doses of ODM-204 have inhibited the growth of androgen-dependent cells and xenografted tumors (Oksala et al., 2015).

3. Phase I Clinical Trials

ODM-204 has undergone Phase I clinical trials to evaluate its safety profile and dose-limiting toxicities in patients with metastatic CRPC. The trial involved administering ODM-204 at varying doses, alongside prednisone, to assess the compound's pharmacokinetics and its effects on serum testosterone and prostate-specific antigen levels. The results indicated that ODM-204 was well tolerated at all evaluated doses, with observed decreases in both testosterone and PSA levels suggesting preliminary antitumor activity in the treatment of CRPC (Peltola et al., 2020).

特性

製品名

ODM-204

IUPAC名

NONE

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

ODM204;  ODM-204;  ODM 204.

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。